molecular formula C7H8N2O3 B1405412 2-(5-Nitropyridin-2-yl)ethanol CAS No. 1260740-65-5

2-(5-Nitropyridin-2-yl)ethanol

Cat. No.: B1405412
CAS No.: 1260740-65-5
M. Wt: 168.15 g/mol
InChI Key: TUDGEJIEPUQPCM-UHFFFAOYSA-N
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Description

2-(5-Nitropyridin-2-yl)ethanol (CAS RN: 1260740-65-5) is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. It is a valuable nitropyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . The compound features a pyridine ring substituted with a nitro group at the 5-position and an ethanol moiety at the 2-position. The nitro group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring, making it a key precursor for synthesizing a wide array of mono- and polynuclear heterocyclic systems . In scientific research, nitropyridine scaffolds like this compound are instrumental in the design and synthesis of novel biologically active compounds. These structures are found in investigations of potential anticancer agents . The nitro group can be readily reduced to an amino group, providing a nucleophilic center that is essential for constructing more elaborate molecular architectures, such as fused heterocycles relevant in drug discovery . Furthermore, the ethanol side chain offers a secondary site for chemical modification, allowing researchers to diversify the compound through oxidation, esterification, or etherification reactions . This dual functionality makes this compound a promising bifunctional synthetic intermediate for creating libraries of novel compounds for biological screening. This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGEJIEPUQPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 2-(5-Nitropyridin-2-yl)ethanol

The synthesis of this compound is accomplished through various chemical strategies, primarily involving the functionalization of pyridine (B92270) and its derivatives. These pathways are designed to introduce both the nitro group and the ethanol (B145695) side chain with high regioselectivity.

Multi-step Chemical Reactions from Pyridine Derivatives

The construction of this compound can begin from simpler pyridine compounds through a sequence of reactions, a common strategy in organic synthesis for building molecular complexity. fiveable.melibretexts.org A general approach involves the nitration of a pyridine derivative followed by the introduction of the ethanol side chain.

The chemistry of pyridine and its derivatives is crucial for creating intermediates that lead to more complex molecules. researchgate.net The synthesis often starts with the nitration of a pyridine ring, which can be a challenging step due to the ring's deactivation towards electrophilic substitution. However, specific methods have been developed to yield 3-nitropyridine (B142982) derivatives. semanticscholar.org From a 2-substituted-5-nitropyridine, further modifications can be made to introduce the desired ethanol group at the 2-position.

Preparation from 2-Chloro-5-nitropyridine (B43025) Precursors

A highly effective and common route to this compound utilizes 2-chloro-5-nitropyridine as a key intermediate. guidechem.com This precursor is readily synthesized through several established methods. One method involves the chlorination of 2-hydroxy-5-nitropyridine (B147068) using reagents like phosphorus oxychloride and phosphorus pentachloride. chemicalbook.comgoogle.com Another pathway starts from 2-aminopyridine, which is first nitrated to give 2-amino-5-nitropyridine (B18323). guidechem.comgoogle.com The amino group is then converted to a hydroxyl group via a diazotization reaction, followed by chlorination. google.com

Once 2-chloro-5-nitropyridine is obtained, it serves as an excellent substrate for introducing the ethanol side chain, as the chlorine atom at the 2-position is activated for displacement.

Synthesis via Nucleophilic Substitution Reactions

The core reaction for synthesizing this compound from its chloro-precursor is a nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this class of reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. wikipedia.org The pyridine ring of 2-chloro-5-nitropyridine is highly electron-deficient due to the electron-withdrawing effects of both the ring nitrogen atom and, more significantly, the nitro group at the 5-position.

This strong activation facilitates the attack of a nucleophile at the carbon atom bonded to the chlorine. The reaction proceeds via a concerted mechanism (SN2) where the nucleophile attacks as the leaving group departs. wikipedia.orglibretexts.org The nucleophile in this synthesis is typically the anion of ethylene (B1197577) glycol.

Utilization of Specific Reagents and Reaction Conditions (e.g., Sodium Hydride, Ethanol, THF)

To facilitate the nucleophilic substitution, specific reagents and conditions are employed. Sodium hydride (NaH) is a strong base commonly used to deprotonate alcohols, creating a more potent nucleophile. orgsyn.orgthieme-connect.de In this synthesis, sodium hydride reacts with ethylene glycol to form the corresponding alkoxide. This alkoxide is a much stronger nucleophile than neutral ethylene glycol.

The reaction is typically carried out in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF). orgsyn.org THF is ideal because it can dissolve the reactants but does not participate in the reaction by protonating the nucleophile. wikipedia.org The use of ethanol can also be relevant, either as a reactant or as a solvent in related preparations. researchgate.net

A summary of a typical reaction procedure is outlined below:

StepActionReagent(s)SolventPurpose
1DeprotonationEthylene glycol, Sodium Hydride (NaH)Tetrahydrofuran (THF)Generate the potent ethylene glycol mono-anion nucleophile. orgsyn.orgthieme-connect.de
2Substitution2-Chloro-5-nitropyridineTetrahydrofuran (THF)The nucleophile attacks the pyridine ring, displacing the chloride ion. libretexts.org
3WorkupWater/Aqueous solution-Quench the reaction and isolate the final product, this compound.

Derivatization and Analog Synthesis

This compound is a valuable intermediate for the synthesis of more complex, fused heterocyclic systems, such as imidazo[1,2-a]pyridines and indoles. These scaffolds are of significant interest in medicinal chemistry. semanticscholar.orgevitachem.com

Synthesis of Imidazo[1,2-a]pyridines and Indoles via Rearrangements

The transformation of this compound derivatives into fused ring systems often begins with the chemical reduction of the nitro group to an amine, yielding 2-(2-amino-5-pyridyl)ethanol. This aminopyridine derivative is a key building block for constructing imidazo[1,2-a]pyridines. evitachem.com The synthesis of the imidazo[1,2-a]pyridine (B132010) core can be achieved through various cyclization reactions, often involving condensation with α-haloketones or related reagents. organic-chemistry.orgresearchgate.net

Furthermore, pyridine derivatives can be utilized in the synthesis of azaindoles, which are indole (B1671886) analogs containing a nitrogen atom in the six-membered ring. researchgate.net While direct rearrangement of this compound into an indole is not a standard pathway, derivatives of this compound can be incorporated into more complex multi-step indole syntheses. researchgate.netnih.gov Indole synthesis is a broad field with numerous named reactions, such as the Fischer, Nenitzescu, and Bartoli syntheses, which can be adapted to use functionalized aniline (B41778) or pyridine precursors. researchgate.net

Formation of Schiff Bases and Metal Chelates

While this compound itself does not directly form Schiff bases, the closely related compound, 2-amino-5-nitropyridine, is a common precursor for such reactions. The synthesis involves the condensation of the amino group with an aldehyde or ketone, typically under reflux in an alcoholic solvent, to form the characteristic azomethine (-C=N-) group of a Schiff base. rasayanjournal.co.iniosrjournals.orgnih.gov

For instance, the reaction of 2-amino-5-nitropyridine with 2-thienyl glyoxal (B1671930) in ethanol yields the Schiff base 2-[(5-Nitropyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone. rasayanjournal.co.in These Schiff bases, containing both the nitropyridine moiety and additional donor atoms (like the azomethine nitrogen), are effective ligands for forming metal chelates. rasayanjournal.co.inneliti.com Reaction of these ligands with metal salts such as Co(II), Ni(II), and Cu(II) in a 2:1 ligand-to-metal molar ratio results in the formation of stable metal complexes. rasayanjournal.co.in The coordination typically involves the nitrogen of the pyridine ring and the nitrogen of the imine group, leading to the formation of a stable chelate ring. nih.govnih.gov

Table 1: Synthesis of a Schiff Base and its Metal Complexes from an Analogous Precursor

Reactant 1 Reactant 2 Product
2-Amino-5-nitropyridine 2-Thienyl glyoxal 2-[(5-Nitropyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone (Schiff Base)
2-[(5-Nitropyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone CoCl₂ Co(II)-Schiff Base Chelate
2-[(5-Nitropyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone NiCl₂ Ni(II)-Schiff Base Chelate

Preparation of Substituted Nitropyridyl-Based Ethers

The hydroxyl group of the ethanol side chain in this compound can undergo etherification. A standard method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the corresponding ether.

Alternatively, ethers of the 5-nitropyridine scaffold can be synthesized via nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the pyridine ring. Research on 5-nitropyridine-2-sulfonic acid has shown that the sulfonate group can be displaced by various alkoxides (e.g., methoxide, ethoxide) to yield 2-alkoxy-5-nitropyridines with high efficiency. researchgate.net For example, reacting potassium 5-nitropyridine-2-sulfonate with sodium ethoxide in ethanol results in a 97% yield of 2-ethoxy-5-nitropyridine. researchgate.net

Synthesis of Amide and Sulfonamide Derivatives

The synthesis of amide and sulfonamide derivatives starting from this compound typically requires a multi-step process to convert the alcohol into an amine functionality.

Amide Synthesis : A plausible route to amides involves the initial oxidation of the primary alcohol to a carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid. This can be achieved using strong oxidizing agents. The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents or after conversion to a more reactive acyl chloride. google.comresearchgate.net

Sulfonamide Synthesis : To prepare sulfonamides, the hydroxyl group of this compound would first need to be converted into an amino group, yielding 2-(5-nitropyridin-2-yl)ethanamine. This transformation can be accomplished through methods like the Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to an alkyl halide followed by substitution with an amine or azide. The resulting amine can then react with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form the desired sulfonamide. organic-chemistry.orgmdpi.comorganic-chemistry.org

Exploration of Spirooxindole Derivatives

A review of synthetic methodologies for spirooxindole derivatives indicates that common precursors include isatin, isatin-derived imines, and various activated alkenes or azomethine ylides in multicomponent or cycloaddition reactions. nih.govnih.govmdpi.comresearchgate.net Currently, there is no available scientific literature that describes a synthetic pathway for spirooxindole derivatives that utilizes this compound as a starting material or key reactant.

Synthesis of Other Nitrogen-Containing Heterocycles

The chemical structure of this compound presents possibilities for its use as a building block in the synthesis of more complex nitrogen-containing heterocyclic systems. frontiersin.orgresearchgate.net For example, the ethanol side chain could be chemically modified to introduce reactive groups capable of participating in intramolecular or intermolecular cyclization reactions to form fused or linked heterocyclic rings. mdpi.comencyclopedia.pub However, specific examples and detailed synthetic protocols employing this compound for these purposes are not documented in the current body of scientific literature.

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is a direct consequence of the strong electron-withdrawing effect of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, particularly when substituted with a powerful electron-withdrawing group like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For SNAr to occur on the 5-nitropyridine ring, a good leaving group must be present at a position activated by the nitro group, typically the ortho (C2, C6) or para (C4) positions. libretexts.org While this compound does not possess a leaving group on the ring, the reactivity of this scaffold is well-illustrated by the analogous compound 5-nitropyridine-2-sulfonic acid. researchgate.net In this molecule, the sulfonate group at the C2 position acts as an excellent leaving group and is readily displaced by a variety of nucleophiles. researchgate.net

Table 2: Examples of SNAr Reactions on a 5-Nitropyridine-2-Substituted Analog researchgate.net

Substrate Nucleophile Product Yield (%)
Potassium 5-nitropyridine-2-sulfonate Sodium methoxide 2-Methoxy-5-nitropyridine 95
Potassium 5-nitropyridine-2-sulfonate Sodium ethoxide 2-Ethoxy-5-nitropyridine 97
5-Nitropyridine-2-sulfonic acid Ammonia 2-Amino-5-nitropyridine 92
5-Nitropyridine-2-sulfonic acid Butylamine 2-Butylamino-5-nitropyridine 76

Another relevant mechanism is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position on the electrophilic ring. nih.gov This process allows for the direct C-H functionalization of nitropyridines, proceeding through the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination to restore aromaticity. nih.gov

Reduction of the Nitro Group to an Amino Group

The conversion of the nitro group in this compound to a primary amine is a fundamental transformation, yielding the valuable building block 2-(5-aminopyridin-2-yl)ethanol. This reduction can be accomplished using several established methods for aromatic nitro compounds. Catalytic hydrogenation is a common and efficient approach, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Alternatively, chemical reduction methods offer milder conditions and can be advantageous when other reducible functional groups are present. Reagents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or metals such as iron, zinc, or samarium in acidic media, are effective for this transformation. For instance, the reaction of a nitropyridine with iron powder in acetic acid is a classic and reliable method for producing the corresponding aminopyridine. The choice of reducing agent can be critical to avoid side reactions and achieve high yields.

Reagent/CatalystTypical ConditionsProductNotes
H₂/Pd-C Methanol or Ethanol, RT, 1-4 atm H₂2-(5-Aminopyridin-2-yl)ethanolHigh efficiency, but may reduce other functional groups.
Fe/CH₃COOH Acetic Acid, heat2-(5-Aminopyridin-2-yl)ethanolMild, cost-effective, and tolerates many functional groups.
SnCl₂·2H₂O Concentrated HCl or Ethanol, heat2-(5-Aminopyridin-2-yl)ethanolCommon lab-scale method, requires stoichiometric amounts.
SmI₂/H₂O THF, Room Temperature2-(5-Aminopyridin-2-yl)ethanolCan be used for the reduction of various pyridine derivatives. clockss.org

Coupling Reactions (e.g., Suzuki, Sonogashira)

While this compound itself is not directly used in standard Suzuki or Sonogashira coupling reactions, its derivatives, particularly halogenated versions, are excellent substrates. tandfonline.comwikipedia.orgscirp.orgnih.govorganic-chemistry.orgyoutube.com For these reactions to occur, the pyridine ring must typically bear a leaving group, such as a bromine or iodine atom, which can be introduced at positions ortho or para to the nitro group. For example, a 2-bromo-5-nitropyridine (B18158) derivative can readily undergo palladium-catalyzed cross-coupling. researchgate.net

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. wikipedia.orgyoutube.com A hypothetical 2-bromo-5-nitropyridine derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orgnih.gov

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org A halogenated 5-nitropyridine substrate can be coupled with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.netwikipedia.org Studies have shown successful Sonogashira coupling of 2-bromo-5-nitropyridine with terminal acetylenes to synthesize substituted 5-nitro-2-ethynylpyridines. researchgate.net

More recently, denitrative coupling reactions have emerged as a powerful strategy. acs.org In these transformations, the nitro group itself acts as a leaving group and is replaced by another functional group. This allows for the direct functionalization of nitroarenes without prior conversion to halides. For 2- or 4-nitropyridines, such nucleophilic aromatic substitution reactions where the nitro group is displaced are well-documented. acs.org

Coupling ReactionSubstrate RequirementKey ReagentsBond Formed
Suzuki-Miyaura Halogen (Br, I) on pyridine ringArylboronic acid, Pd catalyst, BaseAryl-Aryl C-C
Sonogashira Halogen (Br, I) on pyridine ringTerminal alkyne, Pd catalyst, Cu(I) salt, BaseAryl-Alkynyl C-C
Denitrative Coupling Nitro group at an activated positionOrganoboron reagent, Pd catalystAryl-Aryl C-C

Ring Transformations and Rearrangement Mechanisms

The electron-deficient nature of the 5-nitropyridine ring makes it susceptible to ring-opening and transformation reactions, particularly when treated with strong nucleophiles. These reactions often proceed through complex mechanisms, offering pathways to novel heterocyclic structures.

One relevant mechanism is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgacs.orgresearchgate.netresearchgate.net This pathway is distinct from standard SNAAr substitutions and has been observed in electron-poor azaheterocycles like pyrimidines and pyridines. wikipedia.orgrsc.org In this process, a nucleophile adds to an electrophilic carbon, inducing the cleavage of a ring bond to form an open-chain intermediate. This intermediate then cyclizes in a different manner to form a new heterocyclic ring. For example, 5-nitropyrimidine (B80762) can be converted into 2-amino-5-nitropyridine derivatives through an ANRORC-type process when treated with certain CH-active nitriles or amidines. researchgate.net

Rearrangements involving the nitro group are also known, such as the rsc.orgbyjus.com sigmatropic shift . wikipedia.orguh.eduyoutube.com While not a direct reaction of this compound itself, this type of rearrangement is fundamental in the synthesis of 3-nitropyridines. The mechanism involves the migration of a nitro group from the nitrogen atom of an N-nitropyridinium ion intermediate to the C-3 position of the pyridine ring. wikipedia.org Such rearrangements highlight the dynamic behavior of substituents on the pyridine core under specific reaction conditions.

Three-component ring transformations (TCRT) represent another powerful method for synthesizing substituted nitropyridines from acyclic precursors, showcasing the "scrap and build" approach in heterocyclic synthesis. nih.gov

Microwave-Mediated Dearylation Reactions

Microwave-assisted organic synthesis is a well-established technique for accelerating reaction rates and improving yields. sphinxsai.comnih.gov While microwave irradiation is commonly used for promoting coupling reactions, cyclizations, and other transformations on heterocyclic cores, the specific application to dearylation reactions involving nitropyridines is less common.

Dearylation typically refers to the cleavage of a carbon-carbon bond between an aryl group and another moiety. More relevant in this context are microwave-assisted nucleophilic aromatic substitution reactions where an aryl group might be part of a leaving group, or reactions involving ring-opening. Research has demonstrated efficient N-arylation/dealkylation of heteroaryl chlorides with bicyclic tertiary amines under microwave irradiation, showcasing C-N bond formation and subsequent ring-opening. nih.govacs.org Although not a direct dearylation of the pyridine ring itself, these processes illustrate the utility of microwave energy in promoting complex transformations involving C-N and C-C bond cleavage. The high energy and rapid heating provided by microwaves can facilitate transformations that are difficult under conventional heating, potentially enabling novel ring-opening or fragmentation pathways that result in the removal of aryl substituents. nih.govacs.org

Impact of Substituent Positioning on Reactivity

The reactivity of this compound is a direct consequence of the electronic properties and positions of its two key substituents.

5-Nitro Group : As a powerful electron-withdrawing group, the nitro group at the 5-position deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, and more importantly, it strongly activates the ring for nucleophilic aromatic substitution (SNAAr) . byjus.comwikipedia.org The activation is most pronounced at the positions ortho (C-4, C-6) and para (C-2) to the nitro group. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. wikipedia.org Therefore, a good leaving group at the C-2 or C-6 position would be readily displaced by a nucleophile.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

Modern analytical chemistry provides several powerful tools for the detailed characterization of novel or synthesized compounds like 2-(5-Nitropyridin-2-yl)ethanol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the four aliphatic protons of the ethanol (B145695) group. The aromatic protons are anticipated in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. The two methylene (B1212753) groups (-CH₂-) of the ethanol moiety would appear as two distinct triplets in the more upfield region, with the methylene group attached to the hydroxyl likely appearing around δ 3.8-4.0 ppm and the one attached to the pyridine ring at a slightly higher field.

¹³C NMR: The carbon NMR spectrum would display seven unique signals. The five carbon atoms of the pyridine ring are expected in the aromatic region (δ 120-165 ppm), with the carbon bearing the nitro group being significantly deshielded. The two aliphatic carbons from the ethanol group would be found in the upfield region (typically δ 35-65 ppm).

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong, distinct absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. scirp.org

Absorptions corresponding to C-H stretching of the aromatic ring and the aliphatic chain.

Vibrations for C=N and C=C bonds of the pyridine ring in the 1400-1600 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio data, allowing for the confirmation of the elemental composition of this compound (C₇H₈N₂O₃). Research data has identified the compound through liquid chromatography-high-resolution mass spectrometry (LC-HRMS). fda.gov.twjfda-online.comescholarship.orguci.edu The protonated molecule [M+H]⁺ has been observed at an m/z of 169.0608, which closely matches the calculated exact mass. jfda-online.com In negative ionization mode, the deprotonated molecule [M-H]⁻ has been detected at an m/z of 167.0463. escholarship.orguci.edu

Interactive Table: HRMS Data for this compound

Molecular FormulaIonization ModeObserved m/zKey Fragment Ions (m/z)Source(s)
C₇H₈N₂O₃ESI+169.0608152.058, 72.0444 fda.gov.twjfda-online.com
C₇H₈N₂O₃ESI-167.0463Not Reported escholarship.orguci.edu

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption properties of this compound are determined by its aromatic system. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the molecule.

UV-Vis Absorption: Nitro-aromatic compounds typically display strong absorptions due to π→π* transitions at shorter wavelengths and a distinct, less intense absorption at longer wavelengths from n→π* transitions of the nitro group. researchgate.net For related nitropyridine derivatives, these absorptions have been noted in the regions of 270-310 nm and around 345-370 nm when measured in solvents like ethanol or methanol. scirp.orgresearchgate.net

Fluorescence Spectroscopy: There is no available research data in the surveyed literature regarding the fluorescence properties of this compound.

Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, is a primary technique for separating the compound from reaction mixtures and assessing its purity. Studies utilizing reversed-phase chromatography have reported specific retention times for this compound. escholarship.orguci.edu This method allows for rapid and efficient analysis, confirming the presence and purity of the compound in a sample.

Interactive Table: UPLC Analytical Data for this compound

Analytical ColumnRetention Time (min)Detection MethodSource(s)
Luna Omega Polar C185.75HRMS escholarship.orguci.edu
Not Specified5.26HRMS fda.gov.twjfda-online.com

Crystallographic Analysis and Solid-State Structure

A definitive understanding of the three-dimensional arrangement of a molecule in the solid state is achieved through single-crystal X-ray diffraction analysis. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

However, based on a review of the available scientific literature, a detailed crystallographic analysis for this compound has not been reported. Therefore, specific data regarding its crystal system, space group, and unit cell dimensions are not available.

X-ray Diffraction Studies for Molecular Structure Determination

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in available literature, the structural characteristics of closely related nitropyridine derivatives have been thoroughly investigated, providing valuable insights into the expected molecular geometry.

Table 1: Example Crystal Data for a Related Nitropyridine Derivative (2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate)

Parameter Value
Chemical Formula C₁₃H₁₁N₃O₅·H₂O
Dihedral Angle (between aromatic rings) 9.60 (7)°
Torsion Angle (linking chain) -178.28 (12)°
Crystal System Not specified
Space Group Not specified

Data sourced from a study on a structurally similar compound to illustrate typical X-ray diffraction findings. iucr.org

Analysis of Hydrogen Bonding and Supramolecular Architecture

Hydrogen bonds are critical non-covalent interactions that dictate how molecules recognize each other and assemble into larger, ordered structures known as supramolecular architectures. In the context of nitropyridine derivatives, the presence of hydrogen bond donors (like the hydroxyl group in this compound) and acceptors (the nitro group and the pyridine nitrogen) facilitates the formation of intricate networks.

Research on analogous structures provides a clear picture of these interactions. For example, in the crystal structure of 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, which generate two-dimensional sheets. iucr.org In other cases, such as co-crystals involving 2-amino-5-nitropyridine (B18323), a variety of intermolecular hydrogen bonds, including N–H⋯O, O–H⋯N, and N–H⋯N, create specific ring-shaped patterns, or motifs, described by graph-set notation like R²₂(8). researchgate.net The study of 5-(2-Hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one revealed both an intramolecular O—H⋯O hydrogen bond and intermolecular C—H⋯O hydrogen bonds that link molecules into dimers. iucr.org These interactions are fundamental to the stability of the crystal lattice and can influence the material's physical properties.

Computational Chemistry for Structural Insights

Molecular Modeling and Conformation Analysis

Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful tools for investigating molecular structures and energetics. bohrium.com These methods are used to calculate optimized molecular geometries, which represent the lowest energy arrangement of atoms, and to explore different possible conformations of a molecule.

For nitropyridine systems, DFT calculations have been used to predict the most stable tautomers and conformers. researchgate.net For example, a computational study on 2-amino-3-methyl-5-nitropyridine (B21948) used the DFT/B3LYP method to determine its optimized geometry, comparing the calculated bond lengths and angles with experimental X-ray data of a similar molecule to validate the computational model. semanticscholar.org These theoretical models can also reveal subtle structural details that may be difficult to discern from experimental data alone. For instance, DFT calculations for 2-N-phenylamino-methyl-nitropyridine showed that the gas-phase conformation differs from the solid-state structure found by X-ray diffraction, particularly in the planarity and dihedral angles of the ring systems. mdpi.com

Table 2: Comparison of Selected Experimental and Calculated Geometrical Parameters for 2-Amino-3-methyl-5-nitropyridine

Parameter Bond Experimental (Å) (from related molecule) Calculated (B3LYP/cc-pVTZ) (Å)
Bond Length C2–C3 1.420 1.425
Bond Length C–N (ring) 1.370 1.345
Bond Length C–C (ring) 1.390 1.385

Data adapted from a DFT study on a related nitropyridine. semanticscholar.org

Prediction of Electronic Properties and Reactivity

Computational methods are invaluable for predicting the electronic properties that govern a molecule's reactivity. Analyses of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. bohrium.com

Studies on nitropyridine derivatives consistently show that the electron-withdrawing nitro group significantly influences the electronic distribution. smolecule.com DFT calculations on 2-amino-3-methyl-5-nitropyridine have been used to determine the HOMO and LUMO energies and map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org Natural Bond Orbital (NBO) analysis is another technique used to investigate charge transfer interactions within the molecule. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study was conducted on a series of purine-based inhibitors of the Bcr-Abl protein, which is implicated in chronic myeloid leukemia. mdpi.com This series included a derivative of this compound, specifically 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol. mdpi.com The researchers developed models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models correlate the 3D steric, electrostatic, and hydrophobic fields of the molecules with their inhibitory activity. The statistical quality of the QSAR models was assessed using parameters like the cross-validation coefficient (q²), which should be above 0.5 for a reliable model. mdpi.com The resulting models successfully identified key structural features required for high activity and were used to propose novel, potentially more potent inhibitors. mdpi.com

Table 3: Statistical Results of 3D-QSAR Models for Bcr-Abl Inhibitors

Model q² (Cross-Validation Coefficient) r²_test (External Predictive Capability) Fields Considered
CoMFA-SE 0.576 0.863 Steric, Electrostatic
CoMSIA-SEH 0.637 0.842 Steric, Electrostatic, Hydrophobic

Data from a 3D-QSAR study on Bcr-Abl inhibitors including a this compound derivative. mdpi.com

Biological Activity and Mechanistic Investigations

Antimicrobial Research Applications

Nitropyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, suggesting that 2-(5-Nitropyridin-2-yl)ethanol may also possess similar properties. Research into this class of compounds has revealed potential applications in combating various pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies on various nitropyridine derivatives have shown promising antibacterial effects. For instance, certain nitropyridine-containing complexes have exhibited antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative), with efficacy comparable to ciprofloxacin. mdpi.com In some cases, the activity of synthesized nitropyridine compounds was found to be more effective against Gram-negative bacteria than Gram-positive bacteria. mdpi.com

Another study highlighted a pyridoxazinone derivative that showed high antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and against S. aureus with an MIC of 31.2 μg/mL. mdpi.com Additionally, novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties have demonstrated moderate antibacterial activity against S. aureus and E. coli. mdpi.com The antimicrobial screening of nicotinic acid benzylidene hydrazide derivatives, which include nitro substituents, also indicated significant activity against S. aureus, B. subtilis, and E. coli. nih.gov

Nitropyridine DerivativeGram-Positive BacteriaGram-Negative BacteriaObserved Activity
Nitropyridine-containing complexesS. aureus, B. subtilisP. aeruginosa, E. coliActivity comparable to ciprofloxacin. mdpi.com
Pyridoxazinone derivative (R = n-Bu)E. faecalis (MIC 7.8 µg/mL), S. aureus (MIC 31.2 µg/mL)-High antibacterial activity. mdpi.com
3(5)-Nitropyridines with azole/pyridazine moietiesS. aureusE. coliModerate antibacterial activity. mdpi.com
Nicotinic acid benzylidene hydrazides (with nitro groups)S. aureus, B. subtilisE. coliActivity comparable to norfloxacin. nih.gov
Table 1: Antibacterial Activity of Various Nitropyridine Derivatives

Antifungal Properties

The antifungal potential of nitropyridine derivatives has also been a subject of investigation. Nitropyridine complexes have shown activity against the fungal pathogen Candida albicans. mdpi.comresearchgate.net For example, nitropyridine-containing complexes demonstrated antifungal effects comparable to Nystatin against C. albicans. mdpi.com

Furthermore, a specific pyridoxazinone derivative exhibited a MIC of 62.5 μg/mL against C. albicans, C. glabrata, and C. tropicalis. mdpi.com Nicotinic acid benzylidene hydrazide derivatives containing nitro groups were also found to be active against C. albicans and Aspergillus niger, with some showing activity comparable to the standard antifungal drug fluconazole. nih.gov

Nitropyridine DerivativeFungal StrainObserved Activity
Nitropyridine-containing complexesC. albicansActivity comparable to Nystatin. mdpi.com
Pyridoxazinone derivative (R = n-Bu)C. albicans, C. glabrata, C. tropicalisMIC of 62.5 µg/mL. mdpi.com
Nicotinic acid benzylidene hydrazides (with nitro groups)C. albicans, A. nigerActivity comparable to fluconazole. nih.gov
Table 2: Antifungal Properties of Various Nitropyridine Derivatives

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of nitroaromatic compounds, a class to which this compound belongs, is generally understood to involve the reduction of the nitro group within the microbial cell. encyclopedia.pubnih.gov This reduction process generates toxic intermediates, such as nitroso and superoxide species. encyclopedia.pub These reactive species can then covalently bind to essential biomolecules like DNA, leading to nuclear damage and ultimately, cell death. encyclopedia.pub

For some nitro-containing drugs, such as 5-nitroimidazole derivatives, this intracellular reduction is a crucial activation step, creating a short-lived but highly reactive nitro anion radical that is key to its mechanism of action. encyclopedia.pubnih.gov This process of reductive activation makes these compounds effective against anaerobic bacteria and certain protozoa. The multi-level effects of some nitropyridine derivatives, such as interference with quorum sensing systems and inhibition of extracellular polymeric substance secretion, contribute to their ability to combat biofilm formation by bacteria like P. aeruginosa. mdpi.com

Anticancer and Cytotoxic Potential

The cytotoxic effects of pyridine (B92270) and nitropyridine derivatives against various cancer cell lines have been documented, suggesting that this compound could be a candidate for further investigation in oncology.

Inhibition of Cancer Cell Proliferation

Several studies have demonstrated the anti-proliferative activity of nitropyridine analogues. For example, certain 3-nitropyridine (B142982) compounds have shown potent cytotoxic effects in the nanomolar range against a variety of solid and hematological cancer cell lines. nih.gov Notably, these compounds displayed selectivity, with no significant decrease in the viability of normal cell lines at the same concentrations, indicating a potential therapeutic window. nih.gov

The anti-proliferative effects of pyridine derivatives are multifaceted. Some have been shown to induce cell cycle arrest, for instance, in the S phase, which is a mechanism similar to that of antimetabolite drugs. chemijournal.com

Compound ClassCancer Cell LinesObserved Effect
3-Nitropyridine analoguesVarious solid and hematological cancer cell linesStrong cytotoxic effects in nanomolar concentrations with selectivity for cancer cells. nih.gov
Tetralin-6-ylpyridinesU251 and HepG2 cell linesCell cycle arrest in the S phase. chemijournal.com
Table 3: Anti-proliferative Effects of Pyridine and Nitropyridine Derivatives

Targeting Specific Molecular Pathways in Cancer

The anticancer activity of pyridine derivatives is often linked to their ability to interfere with specific molecular pathways essential for cancer cell survival and proliferation. One of the key mechanisms identified for some 3-nitropyridine analogues is their role as microtubule-targeting agents. nih.gov By disrupting the integrity of the tubulin network, these compounds can induce a G2/M phase cell cycle arrest and trigger apoptosis. nih.gov

Other pyridine derivatives have been found to inhibit key enzymes involved in cancer progression, such as topoisomerases. chemijournal.comekb.eg For example, certain poly-heterocyclic compounds containing pyridine moieties have shown excellent affinity for the active site of human topoisomerase enzymes in docking studies, which may explain their potent cytotoxicity. ekb.eg Additionally, some pyridine derivatives exert their cytotoxic effects by inhibiting tubulin polymerization or by interfering with DNA and RNA synthesis. chemijournal.com

Antiviral Investigations

The Dengue virus (DENV) represents a significant global health threat, and the development of effective antiviral therapies is a priority. While direct studies on this compound are limited, research into related heterocyclic structures has revealed promising anti-DENV activity.

Computational studies have explored nitro-benzylidene phenazine derivatives as potential inhibitors of the DENV2 NS2B-NS3 protease, an essential enzyme for viral replication. Molecular dynamics simulations of derivatives bearing dinitro and hydroxy groups showed stable binding to the protease's main binding pocket, with calculated binding energies between -22.53 and -17.01 kcal/mol nih.gov. These computational hits demonstrate the potential of nitro-containing aromatic compounds as a starting point for the design of DENV protease inhibitors nih.gov.

Another class of related compounds, pyridobenzothiazolone (PBTZ) derivatives, has shown potent, pan-serotype anti-DENV activity. Medicinal chemistry optimization of an initial PBTZ hit led to analogues with nanomolar efficacy against all four DENV serotypes. Notably, compound 19 from this series exhibited an EC50 of 50 nM against DENV-2, with a selectivity index greater than 2074. The mechanism of action of these PBTZ analogues appears to involve reducing the infectivity of newly produced viral particles without affecting viral RNA synthesis nih.gov.

These studies on structurally related compounds suggest that the broader class of nitropyridine and related heterocyclic derivatives warrants further investigation for anti-dengue virus activity.

Table 2: Anti-Dengue Virus Activity of Pyridobenzothiazolone (PBTZ) Derivatives

Compound DENV Serotype EC50 (nM)
19 DENV-1 130
19 DENV-2 30
19 DENV-3 120
19 DENV-4 130

The development of novel inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) remains a critical area of research to combat drug resistance. Nitropyridine derivatives have emerged as a promising class of HIV-1 inhibitors, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A series of novel substituted nitropyridine derivatives were designed, synthesized, and evaluated for their in vitro anti-HIV-1 activity in MT-4 cells. Many of these compounds showed significant inhibitory activity against the wild-type HIV-1 IIIB strain. One of the most promising candidates, compound 7b, exhibited an EC50 value of 0.056 μM and a selectivity index of 1251, which is more potent than the established NNRTIs nevirapine (NVP) and delavirdine (DLV). Other derivatives, such as 7k, 7c, 7j, and 7e, also displayed potent anti-HIV-1 activity with EC50 values of 0.034, 0.11, 0.11, and 0.16 μM, respectively. Some of these compounds also demonstrated moderate inhibitory activity against the reverse transcriptase enzyme researchgate.net.

In another study, a 3-nitropyridine fused with a furoxan ring (4-aza-6-nitrobenzofuroxan) was investigated as a potential dual-action HIV-1 inhibitor. This compound was found to inhibit two different HIV-1 enzymes: integrase and the RNase H domain of reverse transcriptase. It displayed IC50 values of 190 ± 30 μM against the strand transfer reaction and 60 ± 15 μM against the 3' processing activity of integrase, with an IC50 of 90 ± 20 μM for RNase H inhibition nih.gov.

Table 3: Anti-HIV-1 Activity of Selected Nitropyridine Derivatives

Compound Target EC50 (μM) Selectivity Index (SI)
7b HIV-1 IIIB 0.056 1251
7k HIV-1 IIIB 0.034 N/A
7c HIV-1 IIIB 0.11 N/A
7j HIV-1 IIIB 0.11 N/A
7e HIV-1 IIIB 0.16 N/A
Nevirapine (NVP) HIV-1 IIIB 0.23 N/A
Delavirdine (DLV) HIV-1 IIIB 0.51 N/A

Enzyme Inhibition Studies

Chymotrypsin and urease are important enzyme targets in medicinal chemistry. Chymotrypsin inhibitors have potential applications in treating inflammatory conditions, while urease inhibitors are of interest for managing infections caused by urease-producing bacteria, such as Helicobacter pylori.

A study involving 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives, synthesized through the condensation of Meldrum's acid, triethyl orthoformate, and substituted amines, identified a compound with a 5-nitropyridin-2-yl ring that exhibited dual inhibition of both chymotrypsin and urease. This derivative displayed an IC50 value of 8.67 ± 0.1 μM against chymotrypsin and 29.21 ± 0.98 μM against urease mdpi.com. This finding highlights the potential of the 5-nitropyridin-2-yl moiety as a pharmacophore for the development of dual-action enzyme inhibitors researchgate.net.

Table 4: Chymotrypsin and Urease Inhibition by a 5-Nitropyridin-2-yl Derivative

Enzyme IC50 (μM)
Chymotrypsin 8.67 ± 0.1
Urease 29.21 ± 0.98

Inhibitors of α-amylase and α-glucosidase are important therapeutic agents for the management of type 2 diabetes, as they can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. While direct studies on this compound are not available, research on related nicotinic acid (a pyridine carboxylic acid) derivatives provides insight into the potential of the pyridine scaffold in this area.

A library of nicotinic acid derivatives with modifications at the 6-position of the pyridine ring with (thio)ether functionalities was synthesized and evaluated for α-amylase and α-glucosidase inhibitory activity. Compounds 8 and 44 from this series showed micromolar inhibition against α-amylase with IC50 values of 20.5 and 58.1 μM, respectively. Furthermore, compounds 35 and 39 exhibited significant inhibition of α-glucosidase, with IC50 values of 32.9 and 26.4 μM, respectively, comparable to the standard drug acarbose. Mechanistic studies indicated that these promising compounds act via a noncompetitive inhibition mechanism for both enzymes nih.govnih.gov. These findings suggest that the pyridine core is a viable template for designing inhibitors of carbohydrate-metabolizing enzymes.

Table 5: α-Amylase and α-Glucosidase Inhibition by Nicotinic Acid Derivatives

Compound Enzyme IC50 (μM)
8 α-Amylase 20.5
44 α-Amylase 58.1
35 α-Glucosidase 32.9
39 α-Glucosidase 26.4

Transglutaminase 2 Inhibition and Selectivity Profiling

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein crosslinking and signal transduction. Its dysregulation has been linked to several diseases, making it a target for therapeutic intervention. However, based on currently available scientific literature, there is no specific information detailing the investigation of this compound as an inhibitor of Transglutaminase 2 or any related selectivity profiling studies.

Insecticidal and Herbicidal Activities

The development of novel compounds for crop protection is a critical area of chemical research. Pyridine derivatives, in particular, have shown significant potential in this field.

Evaluation of Insecticidal Efficacy in Novel Derivatives

While various pyridine-containing compounds have been explored for their insecticidal properties, specific studies evaluating the insecticidal efficacy of derivatives of this compound are not presently found in the reviewed literature.

Herbicidal Activity against Specific Plant Species

Research into novel herbicides has identified promising activity in compounds structurally related to this compound. A study investigating new pyridyloxy-phenylamino propanoates and acetates synthesized a derivative, Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate. This compound, when evaluated for its herbicidal effects, demonstrated significant activity against barnyard grass (Echinochloa crusgalli) researchgate.net. The level of activity was found to be comparable to that of the commercial herbicide fluazifop-methyl, suggesting that this structural class could be a promising lead for the development of new weed control agents researchgate.net.

Table 1: Herbicidal Activity of a this compound Derivative

Compound Name Target Species Activity Level Reference
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate Barnyard grass (Echinochloa crusgalli) Comparable to fluazifop-methyl researchgate.net

Other Pharmacological and Biological Activities

The structural features of this compound suggest potential for its use as a building block or intermediate in the synthesis of other biologically active molecules.

Antidiabetic Research (as an intermediate for drugs like Pioglitazone)

The thiazolidinedione class of drugs, which includes Pioglitazone, is used to treat type 2 diabetes. The synthesis of Pioglitazone involves a key intermediate, 2-(5-ethyl pyridin-2-yl)ethanol manipal.edunewdrugapprovals.orggoogle.comnih.gov. This compound provides the characteristic pyridyl-ethoxy side chain of the final drug molecule. At present, there is no available research indicating that 2-(5-nitro pyridin-2-yl)ethanol serves as an intermediate in the synthesis of Pioglitazone or related antidiabetic drugs.

Antioxidant Activity

Antioxidant compounds are of significant interest for their potential to mitigate oxidative stress involved in numerous disease states. Despite the broad investigation into the antioxidant properties of various heterocyclic and phenolic compounds, specific studies on the antioxidant activity of this compound have not been reported in the scientific literature.

DNA-Binding Abilities of Related Complexes

Complexes can interact with DNA through various mechanisms: covalent binding, groove binding, and intercalation nih.govresearchgate.net. Covalent binding, characteristic of drugs like cisplatin, involves the formation of irreversible bonds with DNA bases, leading to significant conformational changes and inhibition of DNA functions nih.gov. Non-covalent interactions are more common and include electrostatic interactions with the phosphate backbone, insertion into the major or minor grooves, and intercalation, where a planar ligand stacks between the DNA base pairs nih.gov.

The planarity of the ligand system is a critical factor for intercalative binding. For instance, copper (II) complexes with extended aromatic systems like pyridine-benzimidazole have been shown to bind strongly to DNA via intercalation, causing perturbations to the organic ligand upon binding nih.gov. The binding affinity is often quantified by the intrinsic binding constant (Kb). Studies on various metal complexes have reported a wide range of Kb values, indicating varying degrees of interaction strength. For example, certain oxidovanadium(V) complexes have shown Kb values in the range of 104 M-1, suggesting a moderate binding affinity mdpi.com. In contrast, some copper complexes have demonstrated much stronger affinities with apparent binding constants (Kapp) as high as 2.70 x 106 M-1 nih.gov.

The choice of the metal ion also plays a pivotal role. Ruthenium(II) organometallic complexes, for example, can engage in multifaceted interactions with DNA, including coordination bonds, hydrogen bonding, and intercalation, which distorts the DNA conformation nih.gov. Similarly, the geometry conferred by a nickel(II) center in certain Schiff base complexes has been found to be optimal for π-π stacking interactions with guanine quartets in G-quadruplex DNA uniroma1.it. In contrast, zinc(II) complexes with imidazole terpyridine ligands tend to bind through an intercalative mode, while corresponding copper(II) complexes exhibit coordinate binding to DNA bases rsc.org.

Table 1: DNA Binding Constants of Various Metal Complexes

Complex/Ligand Metal Ion Proposed Binding Mode Binding Constant (Kb or Kapp) M-1
Oxidovanadium(V) Complex 1 Vanadium Intercalation 2.81 x 104mdpi.com
Oxidovanadium(V) Complex 2 Vanadium Intercalation 2.35 x 104mdpi.com
Pyridine-benzimidazole Complex 1 Copper Intercalation 2.70 x 106 (Kapp) nih.gov
Imidazole terpyridine Complex 2 Zinc Intercalative Not specified
Imidazole terpyridine Complex 1 Copper Coordinate binding Not specified

Structure-Activity Relationship (SAR) Studies

Impact of Nitro Group and Other Substituents on Biological Activity

The nitro group is a potent electron-withdrawing group that can significantly influence a molecule's physicochemical properties and biological activity. In many nitro-containing compounds, this group is crucial for their mechanism of action, which can include bioreduction to reactive nitroso and hydroxylamine intermediates that induce cellular damage. Nitro-containing ligands and their metal complexes have been extensively studied for their antimicrobial and anticancer properties mdpi.com.

The position and electronic environment of the nitro group are critical. For ligands like 3,5-dinitrobenzoic acid (3,5-DNB), the nitro groups typically participate in forming the supramolecular structure of crystals through intermolecular interactions rather than direct coordination with 3d transition metals mdpi.com. This preference can affect the molecule's solubility, stability, and interaction with biological targets.

Substituents on the pyridine ring or other parts of the ligand can modulate activity through steric and electronic effects. For instance, in a series of 2-(pyridin-2-yl)pyrimidine derivatives, the introduction of different substituents on a carbamoyl moiety led to significant variations in anti-fibrotic activity. Compounds bearing a p-tolyl or a 3,4-difluorophenyl group exhibited the highest potency, highlighting the sensitivity of the biological activity to the nature and position of the substituent mdpi.com. These findings suggest that fine-tuning the electronic properties and steric bulk of substituents can optimize interactions with the target biomolecule.

Influence of Molecular Architecture and Functional Groups on Efficacy

The nature of functional groups and their spatial arrangement also dictates the type and strength of interactions with biological targets. In a series of metal salophen complexes, the number and position of ethyl piperidine substituents were found to be critical for G4 DNA binding affinity. Disubstituted nickel(II) and platinum(II) complexes showed the best binding properties, whereas analogues with different substitution patterns had significantly lower affinity uniroma1.it. This indicates that the molecular shape must be complementary to the target site for effective binding.

Furthermore, the choice of the metal ion and the resulting coordination geometry of the complex can lead to different biological outcomes. For example, a study comparing structurally similar copper(II) and zinc(II) complexes revealed different DNA cleavage mechanisms; the redox-active copper(II) complex cleaved DNA via an oxidative pathway, while the zinc(II) complex operated through a hydrolytic mechanism rsc.org.

Table 2: Biological Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

Compound ID Substituent Group (R) IC50 (µM)
12m p-tolyl 45.69 mdpi.com
12q 3,4-difluorophenyl 45.81 mdpi.com
13h 2-fluorobenzyl Not specified
Pirfenidone (Reference Drug) >50
Bipy55'DC (Reference Drug) >50

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools for investigating SAR at the molecular level, providing insights that can guide the design of more potent and selective drugs. Techniques such as molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the interactions between small molecules and their biological targets, such as DNA or proteins.

Molecular docking studies, for instance, have been employed to understand the binding modes of novel barbituric acid derivatives with DNA. These studies can reveal the preferred binding site (e.g., minor groove) and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-DNA complex nih.gov. By comparing the docking scores and interaction patterns of a series of compounds, researchers can rationalize observed activity trends and propose structural modifications to enhance binding affinity nih.gov.

In the context of developing bitopic ligands for dopamine receptors, molecular docking and MD simulations have been used to explore the binding poses of ligands within the receptor's orthosteric and secondary binding pockets. These computational studies help to understand how factors like linker length and the nature of the secondary pharmacophore influence binding affinity and selectivity for different receptor subtypes mdpi.com. Such computational approaches allow for the rational design of new compounds by predicting how structural changes will affect target engagement, ultimately accelerating the drug discovery process.

Advanced Research Applications and Future Directions

Development as Pharmaceutical and Agrochemical Intermediates

The nitropyridine scaffold is a well-established pharmacophore and a crucial building block in the synthesis of various bioactive compounds. The precursor, 2-chloro-5-nitropyridine (B43025), is a vital intermediate in the production of medicines and pesticides, including antimalarial drugs and fungicides google.com. Consequently, 2-(5-Nitropyridin-2-yl)ethanol is a logical candidate for development as a next-generation intermediate. The hydroxyl group of the ethanol (B145695) moiety offers a reactive site for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

Future research is likely to focus on using this compound to create libraries of novel compounds for high-throughput screening. Its structural similarity to other key intermediates, such as 2-(5-ethylpyridin-2-yl)ethanol, which is used in the synthesis of the antidiabetic drug pioglitazone, further underscores its potential in medicinal chemistry. researchgate.netmanipal.edu The strategic placement of the nitro group influences the electronic properties of the pyridine (B92270) ring, which can be exploited to fine-tune the biological activity of the resulting derivatives.

Table 1: Potential Derivative Classes from this compound

Derivative Class Synthetic Transformation Potential Application Area
Ethers Williamson ether synthesis Pharmaceuticals, Agrochemicals
Esters Fischer esterification, acylation Prodrugs, Bioactive molecules
Amines Substitution reaction post-tosylation CNS agents, Antimicrobials

Exploration in Materials Science

While the primary focus has been on its role as a bio-active intermediate, the electronic characteristics of this compound suggest potential applications in materials science. Pyridine-based compounds are integral to the development of organic electronics, polymers, and optical materials. The presence of the electron-withdrawing nitro group creates a significant dipole moment and can facilitate intermolecular charge-transfer interactions, which are desirable properties for non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs).

Future research could explore the polymerization of vinyl monomers functionalized with the 2-(5-nitropyridin-2-yl)ethoxy group to create polymers with tailored refractive indices or thermal stability. Furthermore, its ability to coordinate with metal ions through the pyridine nitrogen atom opens avenues for designing novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or chemical sensing.

Green Chemistry Approaches in Synthesis

The synthesis of nitropyridine derivatives often involves traditional methods that utilize harsh reagents and generate significant waste. Future research will increasingly focus on applying green chemistry principles to the production of this compound and its derivatives. This includes the development of solvent-free or halide-free reaction conditions, which have been successfully applied to the synthesis of other pyridine-based compounds. rsc.org

Alternative energy sources, such as microwave irradiation, are known to accelerate reaction rates, improve yields, and reduce by-product formation in the synthesis of nitrogen heterocycles. mdpi.com The use of more environmentally benign solvents, like supercritical carbon dioxide (scCO₂), could also be explored for both synthesis and purification steps. mdpi.com Adopting these sustainable methods would not only reduce the environmental footprint of its synthesis but also enhance the economic viability of its large-scale production.

Advanced Spectroscopic Analysis in Complex Biological Systems

Understanding the behavior of a molecule within a biological environment is crucial for its development as a therapeutic agent. Advanced spectroscopic techniques, coupled with computational chemistry, can provide profound insights into the molecular structure, electronic properties, and non-covalent interactions of this compound. Quantum chemical studies, such as Density Functional Theory (DFT), can be employed to predict its optimized geometry, vibrational frequencies, and electronic absorption spectra, which can then be correlated with experimental data.

A study on the related compound 2-amino-3-methyl-5-nitropyridine (B21948) demonstrated the power of combining Fourier Transform Infrared (FTIR), FT-Raman, and UV-Visible spectroscopy with DFT calculations to perform a complete vibrational analysis and investigate intramolecular charge transfer. nih.gov Applying these methods to this compound would elucidate how it interacts with biological targets, such as proteins or nucleic acids, at a molecular level. This knowledge is invaluable for rational drug design and for understanding its mechanism of action.

Table 2: Spectroscopic and Computational Methods for Analysis

Technique Purpose Expected Insights
Density Functional Theory (DFT) Predict molecular structure and properties Bond lengths, bond angles, HOMO-LUMO gap, molecular electrostatic potential
FT-Infrared & FT-Raman Spectroscopy Analyze vibrational modes of functional groups Confirmation of molecular structure, study of hydrogen bonding interactions
UV-Visible Spectroscopy Investigate electronic transitions Understanding intramolecular charge transfer and electronic behavior in solvents

Strategies for Overcoming Biological Resistance

The emergence of drug-resistant pathogens and pests is a persistent global challenge, necessitating a continuous search for novel chemical entities with new mechanisms of action. The this compound scaffold represents a platform for creating such molecules. Its unique electronic and structural features differ from many existing classes of drugs and pesticides, offering the potential to bypass established resistance mechanisms.

Future strategies should involve the synthesis of derivatives of this compound and screening them against resistant strains of bacteria, fungi, or insect pests. Research would focus on identifying compounds that inhibit novel biological targets or that can evade enzymatic degradation or target-site mutations responsible for resistance. The development of molecules based on this scaffold could provide new tools to combat resistance and extend the lifespan of existing treatments.

Integrated Pest Management (IPM) Applications

Should derivatives of this compound prove effective as agrochemicals, their incorporation into Integrated Pest Management (IPM) programs would be a critical future direction. IPM emphasizes the use of multiple control strategies to manage pests in an economically and environmentally sustainable manner. A key aspect of IPM is the use of selective pesticides that target specific pests while minimizing harm to non-target organisms, such as beneficial insects and pollinators. ncsu.edu

Future research would need to rigorously evaluate the biological specificity of any pesticide derived from this compound. Studies would assess its efficacy against target pests in comparison to its effects on natural predators and parasitoids. ncsu.edu Furthermore, understanding its environmental fate, such as its persistence in soil and water, would be essential for its responsible integration into crop rotation systems and other IPM tactics to prevent the development of pest resistance.

Toxicity and Selectivity in Biological Applications

For any compound intended for pharmaceutical or agrochemical use, a thorough assessment of its toxicity and selectivity is paramount. While the nitropyridine moiety is present in many active compounds, it can also be associated with toxicity. Therefore, a major focus of future research must be on establishing a clear therapeutic or safe-use window for this compound and its derivatives.

This involves a tiered approach, starting with in vitro cytotoxicity assays against a panel of cell lines to assess its general toxicity. Subsequently, studies on selectivity would compare its activity against the target organism (e.g., a specific pathogen or pest) versus non-target organisms. For example, a potential insecticide would be tested for its toxicity to honeybees or other beneficial insects. This rigorous evaluation is essential to identify derivatives with a high degree of selectivity, ensuring they are effective against the intended target with minimal off-target effects, thereby guaranteeing a higher margin of safety for biological applications.

Table of Mentioned Compounds

Compound Name
This compound
2-chloro-5-nitropyridine
2-(5-ethylpyridin-2-yl)ethanol
Pioglitazone
2-amino-3-methyl-5-nitropyridine
2-(5-Nitropyridin-2-yloxy)ethanol

Pharmacokinetic Profiling in Drug Development

Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, is a critical component of drug development. While specific pharmacokinetic data for this compound is not extensively available in the public domain, the pharmacokinetic profiles of related compounds containing ethanol and nitropyridine moieties can offer insights.

The frequent co-administration of ethanol with prescription drugs can lead to significant pharmacokinetic interactions, often by affecting gastric emptying or liver metabolism. nih.gov While this compound is a distinct chemical entity, understanding the metabolic pathways of both ethanol and nitropyridines is crucial for predicting its behavior in a biological system. For any drug candidate, a thorough pharmacokinetic analysis is essential to determine its therapeutic window and potential for accumulation or adverse interactions. mdpi.com

Table 1: General Pharmacokinetic Considerations for Nitropyridine-Ethanol Compounds

Pharmacokinetic Parameter General Considerations
Absorption The ethanol moiety may enhance solubility, potentially influencing oral bioavailability.
Distribution Lipophilicity of the nitropyridine ring will affect tissue distribution.
Metabolism The nitro group is a likely site for metabolic reduction by nitroreductases. The ethanol part may undergo oxidation.
Excretion Metabolites are likely to be excreted renally. The overall clearance rate will depend on the efficiency of metabolic processes.

This table presents generalized potential pharmacokinetic characteristics and not empirically determined data for this compound.

Exploring Novel Reactions and Rearrangements for Synthesis of Bioactive Molecules

Nitropyridines are versatile precursors in the synthesis of a wide array of bioactive molecules due to the electron-withdrawing nature of the nitro group, which facilitates various chemical transformations. nih.govresearchgate.netresearchgate.net The pyridine nitrogen and the nitro group activate the ring system for different types of reactions, making compounds like this compound valuable starting materials or intermediates.

Research has shown that nitropyridine derivatives can be used to synthesize compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. nih.gov For instance, derivatives of 5-nitropyridine have been utilized in the synthesis of potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and urease. nih.govresearchgate.net

A notable example of the reactivity of this class of compounds is the rearrangement of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which are derivatives of the core structure of interest. These compounds undergo base-induced rearrangements to form imidazo[1,2-a]pyridines and indoles, which are important heterocyclic systems in medicinal chemistry. nih.gov Specifically, the reaction of N-substituted isoxazolones with triethylamine in refluxing ethanol can yield imidazo[1,2-a]pyridines as the sole products or as a mixture with indoles, depending on the substituents. nih.gov

The introduction of the nitro group into the pyridine ring significantly facilitates its functionalization. nih.gov Nucleophilic substitution reactions are common, where the nitro group can be displaced by various nucleophiles. nih.gov This reactivity allows for the synthesis of diverse libraries of compounds for biological screening.

Table 2: Synthetic Applications of Nitropyridine Derivatives

Reaction Type Starting Material (Derivative) Product Class Potential Biological Activity
Base-Induced Rearrangement2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-onesImidazo[1,2-a]pyridines, IndolesVarious pharmaceutical applications
Nucleophilic Substitution2-Chloro-5-nitropyridinePyridyloxy-substituted ethersInsecticidal
Condensation Reaction2-Amino-5-nitropyridine (B18323)5-Nitropyridyliminothiazolidin-4-onesAnticancer
Urease Inhibition Synthesis5-Nitropyridin-2-yl derivatives5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dionesUrease and Chymotrypsin Inhibition

Application in Genomic Research

The direct application of this compound in genomic research is not well-established in current literature. Genomic research often involves the study of DNA, RNA, and related cellular processes, and the tools used are typically highly specific biological or chemical probes.

While there is no specific evidence of this compound being used in this field, the broader class of nitropyridine compounds has been investigated for various biological activities, some of which could have implications at the genomic level. For example, compounds that target microtubules, such as certain 3-nitropyridine (B142982) analogues, can arrest the cell cycle, an event that is closely monitored in genomic studies of cancer. nih.gov Such compounds could potentially be used to synchronize cell populations for specific phases of the cell cycle in experimental settings.

Furthermore, the study of the genetics of alcoholism is an active area of genomic research, where scientists aim to identify genes and genetic variations that contribute to alcohol use disorder. nih.gov While this research focuses on the effects of ethanol, it is conceivable that compounds like this compound could be evaluated in such studies to understand how modifications to the ethanol structure affect its interaction with biological targets identified through genomic approaches.

The application of genomics in identifying the biosynthetic pathways of secondary metabolites in medicinal plants is another area of active research. mdpi.com Although this compound is a synthetic compound, similar approaches could be used to explore the metabolism and biological targets of novel synthetic molecules.

At present, the role of this compound in genomic research remains speculative and represents an area for future investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Nitropyridin-2-yl)ethanol, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds with 5-nitropyridin-2-yl groups are synthesized via reactions of sodium ethoxide with ethyl-3-oxopentanoate, followed by aryl isothiocyanate addition . Key parameters include temperature control (e.g., reflux conditions), stoichiometric ratios of reagents, and purification via silica gel chromatography or recrystallization . The nitro group’s electron-withdrawing nature may necessitate mild reducing agents if further functionalization is required .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H-NMR : Identify protons on the pyridine ring (e.g., aromatic protons at δ 8.5–9.0 ppm) and the ethanol moiety (hydroxyl proton at δ 1.5–5.0 ppm, depending on solvent). Splitting patterns confirm substituent positions .
  • FT-IR : Detect characteristic nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Q. What are the key considerations for handling and storing this compound to maintain its chemical stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent nitro group degradation or oxidation . Use inert atmospheres (N₂/Ar) during reactions to avoid moisture absorption or side reactions. Monitor for color changes (yellowing indicates decomposition) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenylamino group influence the cyclization pathways of this compound derivatives?

  • Methodological Answer : Electron-donating groups (e.g., 4-methoxy) stabilize zwitterionic intermediates, favoring imidazopyridine formation, while electron-withdrawing groups (e.g., 4-bromo) promote alternative pathways like indole derivatives . Solvent polarity (e.g., ethanol vs. non-protic solvents) and base strength (e.g., triethylamine) further modulate reaction outcomes by stabilizing intermediates .

Q. What mechanistic insights explain the formation of imidazopyridine vs. indole derivatives in reactions involving this compound precursors?

  • Methodological Answer : Under reflux with triethylamine, zwitterionic intermediates form via nucleophilic attack, leading to imidazopyridines. In contrast, steric hindrance or electronic destabilization redirects the pathway toward indole formation through alternative cyclization modes . For example, 4-methoxy substituents accelerate imidazopyridine synthesis, while bulkier groups favor indole byproducts .

Q. What analytical strategies are recommended for resolving contradictory data in reaction outcomes when varying solvent systems or bases in the synthesis of this compound analogs?

  • Methodological Answer :

  • Control Experiments : Systematically vary solvents (protic vs. aprotic) and bases (e.g., K₂CO₃ vs. Et₃N) to isolate their effects .
  • Kinetic Studies : Use time-resolved NMR or HPLC to track intermediate formation and pathway dominance .
  • Computational Modeling : Apply DFT calculations to predict electronic effects of substituents on transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.